TBK1/IKKepsilon-IN-1

Description

Overview of TANK-binding kinase 1 (TBK1) and IκB Kinase ε (IKKε)

TBK1 and IKKε are serine/threonine protein kinases that play pivotal roles in cellular signaling, particularly in response to viral infections and inflammatory stimuli. They are central to the activation of transcription factors like Interferon Regulatory Factor 3 (IRF3) and IRF7, which orchestrate the production of Type I Interferons (IFN-I), crucial components of the innate immune defense against viruses. Beyond immunity, these kinases are implicated in a broad spectrum of cellular processes, including cell proliferation, survival, autophagy, and metabolic regulation.

TBK1 and IKKε exhibit a high degree of structural and functional homology, classifying them as non-canonical IKK kinases. They share approximately 65% sequence homology at the amino acid level, particularly within their kinase domains and ATP-binding regions medchemexpress.comnih.gov. This shared architecture allows them to phosphorylate similar substrates, most notably IRF3 and IRF7, thereby converging on the Type I IFN signaling pathway plos.orgwikipedia.org. While both kinases can activate NF-κB signaling, their precise mechanisms and contributions can differ, and their activation often relies on common upstream adaptor proteins and E3 ubiquitin ligases nih.govnih.gov. This high degree of similarity underscores the rationale for developing dual inhibitors that can simultaneously target both kinases.

Despite their homology, TBK1 and IKKε display distinct expression patterns and possess unique physiological roles. TBK1 is ubiquitously expressed and is essential for embryonic development, with its absence leading to embryonic lethality due to liver apoptosis nih.gov. It is a critical integrator of signals from various pattern recognition receptors, mediating responses to viral and bacterial pathogens, and also plays roles in autophagy and mitochondrial metabolism selleck.co.jpinvivogen.comnih.gov.

IKKε, while also involved in innate immunity, has a more restricted tissue expression, being notably found in specific cell types such as hepatic stellate cells, adipocytes, and adipose tissue macrophages nih.govresearchgate.net. Physiologically, IKKε has been strongly linked to metabolic regulation, with its inhibition showing promise in ameliorating obesity, insulin (B600854) resistance, and nonalcoholic fatty liver disease by modulating inflammation and energy expenditure medchemexpress.comnih.gov. Furthermore, IKKε has been identified as an oncogene, implicated in the progression of various cancers, including breast cancer and gliomas, by promoting cell survival and proliferation nih.govnih.gov.

Rationale for Dual TBK1/IKKε Inhibition in Academic Research

The significant overlap in the functions of TBK1 and IKKε, particularly in innate immunity and inflammatory signaling, coupled with their individual roles in diseases like cancer and metabolic disorders, provides a strong rationale for developing dual inhibitors. Academic research leverages dual inhibitors like TBK1/IKKepsilon-IN-1 to dissect the complex signaling networks orchestrated by these kinases. By simultaneously blocking both TBK1 and IKKε, researchers can:

Investigate synergistic effects: Dual inhibition may yield more profound effects on cellular processes or disease phenotypes than targeting either kinase alone, potentially overcoming compensatory mechanisms where one kinase can partially substitute for the other nih.govresearchgate.net.

Explore therapeutic potential: The development of potent and selective dual inhibitors is crucial for therapeutic strategies targeting inflammatory diseases, metabolic dysfunctions, and various cancers. For instance, dual inhibition has shown promise in enhancing anti-tumor immune responses and improving outcomes in combination therapies nih.govselleckchem.commdpi.comfrontiersin.orgembopress.org.

Elucidate complex signaling nodes: Understanding how the simultaneous blockade of TBK1 and IKKε impacts downstream pathways, such as IRF3/7 activation, NF-κB signaling, and metabolic regulators like mTORC1, provides deeper insights into their integrated roles in cellular homeostasis and disease pathology nih.govfrontiersin.orgmedchemexpress.com.

The compound this compound, described as a dual inhibitor with IC50 values below 100 nM, serves as a valuable research tool to explore these multifaceted roles and therapeutic avenues.

Data Tables

To illustrate the potency of dual TBK1/IKKε inhibitors, a summary of reported IC50 values for key compounds is presented below. These values highlight the nanomolar potency achieved by specific inhibitors targeting both kinases.

Structure

3D Structure

Properties

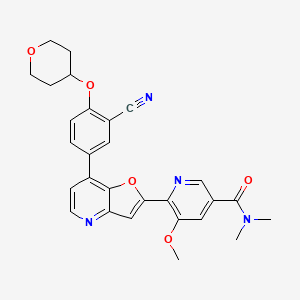

Molecular Formula |

C28H26N4O5 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

6-[7-[3-cyano-4-(oxan-4-yloxy)phenyl]furo[3,2-b]pyridin-2-yl]-5-methoxy-N,N-dimethylpyridine-3-carboxamide |

InChI |

InChI=1S/C28H26N4O5/c1-32(2)28(33)19-13-24(34-3)26(31-16-19)25-14-22-27(37-25)21(6-9-30-22)17-4-5-23(18(12-17)15-29)36-20-7-10-35-11-8-20/h4-6,9,12-14,16,20H,7-8,10-11H2,1-3H3 |

InChI Key |

QHZNENVHULXUOO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(N=C1)C2=CC3=NC=CC(=C3O2)C4=CC(=C(C=C4)OC5CCOCC5)C#N)OC |

Origin of Product |

United States |

Ii. Molecular Mechanisms of Tbk1 and Ikkε Kinase Function

Activation Pathways of TBK1 and IKKε

The activation of TBK1 and IKKε is triggered by various stimuli, primarily through the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). mdpi.comembopress.org This recognition initiates signaling cascades that converge on TBK1 and IKKε, leading to their activation and the subsequent phosphorylation of downstream targets.

Toll-like receptors are a class of PRRs that recognize a wide range of PAMPs. TLR3 and TLR4 are particularly important for the activation of TBK1 and IKKε. asm.orgresearchgate.net

TLR3: Recognizes double-stranded RNA (dsRNA), a common molecular pattern of viruses. asm.orgresearchgate.net Upon binding to dsRNA, TLR3 recruits the adaptor protein Toll/IL-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF). asm.orgportlandpress.com TRIF then interacts with and activates TBK1 and IKKε. asm.orgnih.gov This activation can also be facilitated by the recruitment of TBK1 and IKKε to APPL1 endosomes. researchgate.netresearchgate.net

TLR4: Recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govembopress.org TLR4 signaling also proceeds through a TRIF-dependent pathway to activate TBK1 and IKKε, leading to the production of type I IFNs. asm.orgnih.gov The adaptor protein TRAM is also involved in the TLR4-mediated activation of this pathway. asm.org

The activation of TBK1 and IKKε downstream of TLR3 and TLR4 is crucial for the induction of IFN-β and other IFN-inducible genes. embopress.orgnih.gov

RIG-I-like receptors (RLRs), including RIG-I and MDA5, are cytosolic sensors of viral RNA. researchgate.netnih.gov Upon binding to viral RNA, RLRs undergo a conformational change, exposing their caspase activation and recruitment domains (CARDs). researchgate.net This allows them to interact with the mitochondrial antiviral-signaling protein (MAVS), also known as IPS-1, VISA, or Cardif. researchgate.netwikipedia.org

MAVS then acts as a scaffold to recruit downstream signaling molecules, including TNF receptor-associated factor 3 (TRAF3). wikipedia.org TRAF3 is essential for the activation of the TBK1/IKKε complex, which in turn phosphorylates and activates the transcription factors interferon regulatory factor 3 (IRF3) and IRF7. wikipedia.orgnih.gov Activated IRF3 and IRF7 translocate to the nucleus to induce the expression of type I IFNs. wikipedia.orgnih.gov

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key cytosolic DNA sensing pathway that activates TBK1 and IKKε. mdpi.comresearchgate.net

cGAS Activation: cGAS binds to cytosolic DNA, which can be of viral or bacterial origin, leading to its activation. mdpi.com

cGAMP Synthesis: Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). mdpi.com

STING Activation: cGAMP binds to STING, an endoplasmic reticulum-resident protein, inducing its oligomerization and translocation. pnas.orgnih.gov

TBK1/IKKε Recruitment and Activation: The oligomerized STING recruits TBK1 and IKKε to a perinuclear location. pnas.orgnih.gov This recruitment is crucial for the trans-autophosphorylation and activation of TBK1 and IKKε. nih.gov Activated TBK1 and IKKε then phosphorylate STING, creating a binding site for IRF3. pnas.orgnih.gov

IRF3 and NF-κB Activation: Recruited IRF3 is phosphorylated by TBK1, leading to its dimerization and nuclear translocation to induce type I IFN expression. pnas.org STING activation also leads to the activation of NF-κB, which works in synergy with IRF3 to enhance the production of type I IFNs and other proinflammatory cytokines. researchgate.netpnas.org TBK1 and IKKε act redundantly to mediate STING-induced NF-κB activation. researchgate.netnih.gov

A number of adaptor proteins are critical for the proper activation and regulation of TBK1 and IKKε. These proteins act as scaffolds, bringing the kinases in proximity to their upstream activators and downstream substrates. nih.gov

TANK, NAP1, and SINTBAD: These three adaptor proteins share a conserved TBK1/IKKi-binding domain (TBD) and are essential for efficient IRF activation upon viral infection. nih.govembopress.orgnih.gov They facilitate the functional link between the kinases and other signaling components. nih.govembopress.org These adaptors can competitively bind to the C-terminal domain of TBK1. nih.govresearchgate.net

NEMO (IKKγ): The regulatory subunit of the classical IKK complex, NEMO, also plays a role in TBK1 and IKKε activation. mdpi.com In RLR signaling, TRAF E3 ligase activity is required for NEMO activation, which in turn is important for the full activation of TBK1/IKKε. nih.govplos.orgnih.gov

TRAF3 and TRAF6: These TRAF proteins are differentially and redundantly involved in the MAVS-mediated activation of TBK1. nih.govplos.org They can pre-associate with TBK1/IKKε and are recruited to MAVS upon viral infection. nih.gov In TLR signaling, TRAF3 is crucial for the TRIF-dependent activation of TBK1 and IKKε. nih.gov TRAF6 can recruit RIP1 to the TRIF complex, leading to the activation of NF-κB and MAPKs. nih.gov

RIP1: Receptor-interacting protein 1 (RIP1) is a kinase that can be recruited by TRAF6 in the TRIF-dependent TLR signaling pathway, contributing to the activation of NF-κB and MAPKs. nih.gov

| Adaptor Protein | Interacting Kinase(s) | Key Function in TBK1/IKKε Pathways |

| TANK | TBK1, IKKε | Binds to TBK1/IKKε via a conserved TBD; essential for IRF activation. nih.govembopress.org |

| NAP1 | TBK1, IKKε | Binds to TBK1/IKKε via a conserved TBD; essential for IRF activation. nih.govembopress.org |

| SINTBAD | TBK1, IKKε | Binds to TBK1/IKKε via a conserved TBD; essential for IRF activation. nih.govembopress.orgnih.gov |

| NEMO | TBK1, IKKε | Facilitates TBK1/IKKε activation downstream of cytoplasmic DNA signaling and RLRs. mdpi.comnih.gov |

| TRAF3 | TBK1, IKKε | Recruited by MAVS and TRIF to activate TBK1/IKKε. nih.govwikipedia.org |

| TRAF6 | TBK1, IKKε | Recruited by MAVS and TRIF; involved in TBK1 activation and NF-κB signaling. nih.govnih.gov |

| RIP1 | (Upstream of IKK complex) | Recruited by TRAF6 in TRIF-dependent pathway to activate NF-κB. nih.gov |

Intracellular viral ribonucleoprotein (RNP) complexes, generated during viral replication, can serve as potent activators of TBK1 and IKKε. asm.orgnih.gov Studies with vesicular stomatitis virus (VSV) have shown that replication-competent virus is required to induce the activation of these kinases. asm.orgnih.govasm.org The intracellularly generated viral RNP complex can directly activate TBK1 and IKKε activity, contributing to the early recognition of viral infection. asm.orgnih.gov This activation appears to occur independently of the TLR3-TRIF pathway. asm.org

Regulation of TBK1/IKKε Kinase Activity

The activity of TBK1 and IKKε is tightly regulated to ensure a controlled immune response and prevent excessive inflammation. This regulation occurs through multiple mechanisms, including post-translational modifications.

Phosphorylation: The primary mechanism of TBK1 and IKKε activation is trans-autophosphorylation on a key serine residue (Ser172 in TBK1) within their activation loop. nih.govresearchgate.net This phosphorylation event significantly enhances their kinase activity. nih.gov The activity of TBK1 can also be negatively regulated by phosphatases like PPM1B, which dephosphorylates Ser172. nih.gov

Ubiquitination: Ubiquitination plays a dual role in regulating TBK1 activity.

K63-linked polyubiquitination: This type of ubiquitination, mediated by E3 ligases like TRAF3, MIB1, and MIB2, promotes TBK1 activation. nih.gov Conversely, deubiquitinases such as CYLD and the A20 complex can remove these ubiquitin chains to terminate signaling. nih.gov

K48-linked polyubiquitination: This process, facilitated by E3 ligases like DTX4 (recruited by NLRP4) and TRIP, targets TBK1 for proteasomal degradation, thereby shutting down the signaling pathway. nih.gov

Interaction with Inhibitory Proteins: Several proteins can inhibit TBK1 activity. For instance, SIKE acts as a suppressor of TBK1 and IKKε by sequestering them in an inactive state. nih.gov The phosphatase SHP-2 can also inhibit TBK1 kinase activity through a direct binding mechanism, independent of its phosphatase activity. nih.gov

Feedback Control: TBK1 and IKKε can exert negative feedback control on their own activation pathways. researchgate.net This may occur through the phosphorylation and inhibition of upstream signaling components. researchgate.net

| Regulatory Mechanism | Effect on TBK1/IKKε Activity | Key Molecules Involved |

| Phosphorylation | Activation | Trans-autophosphorylation (Ser172), Upstream kinases (PKX). nih.govresearchgate.net |

| Dephosphorylation | Inactivation | PPM1B. nih.gov |

| K63-linked Ubiquitination | Activation | TRAF3, MIB1, MIB2. nih.gov |

| Deubiquitination (K63-linked) | Inactivation | CYLD, A20 complex. nih.gov |

| K48-linked Ubiquitination | Degradation/Inactivation | DTX4, TRIP. nih.gov |

| Inhibitory Protein Binding | Inactivation | SIKE, SHP-2. nih.govnih.gov |

Autoregulation Mechanisms

The regulation of TBK1 and IKKε activity involves complex autoregulatory mechanisms, primarily centered on dimerization and trans-autophosphorylation. nih.govbiorxiv.org Structurally, TBK1 exists as a dimer, an assembly crucial for its kinase function. nih.gov This dimerization is facilitated by an extensive network of interactions involving the kinase domain (KD), the ubiquitin-like domain (ULD), and the scaffold/dimerization domain (SDD). nih.gov

Activation of TBK1 is a multi-step process that is initiated by its binding to an adaptor protein. This interaction induces a conformational change that promotes trans-autophosphorylation, where one TBK1 molecule in a dimer phosphorylates the other on a key serine residue (Ser172) within the activation loop. nih.govrupress.orgresearchgate.net This phosphorylation event is a critical step that significantly enhances the kinase's catalytic activity. nih.govbiorxiv.org While trans-autophosphorylation is a key mechanism, evidence also suggests that upstream kinases can phosphorylate TBK1 at Ser172 in response to various stimuli, indicating a dual mode of activation. biorxiv.orgresearchgate.net This intricate regulation ensures that TBK1 and IKKε are activated only in response to specific cellular signals, such as the presence of pathogen-associated molecular patterns (PAMPs). embopress.org

Involvement of the Ubiquitin-like Domain (ULD)

Adjacent to their N-terminal kinase domains, both TBK1 and IKKε possess a ubiquitin-like domain (ULD). nih.govuniprot.org This domain is structurally similar to ubiquitin and plays a critical regulatory role in the kinases' function. nih.govbohrium.com The ULD is not merely a structural component but is essential for the activation of the kinase, substrate presentation, and the initiation of downstream signaling pathways. nih.govuniprot.org

Deletion or mutation of the ULD in TBK1 or IKKε has been shown to impair kinase activation, preventing the subsequent phosphorylation of key substrates like Interferon Regulatory Factor 3 (IRF3). nih.govuniprot.org The ULD contributes to the proper folding and intramolecular interactions necessary for catalytic activity. nih.gov It also contains a conserved hydrophobic patch, corresponding to the Ile44 hydrophobic patch in ubiquitin, which is believed to be an intramolecular binding surface, further stabilizing the active conformation of the kinase. bohrium.com

Furthermore, the ULD is involved in mediating interactions with other molecules in the signaling cascade. bohrium.com Its presence is crucial for the kinase to effectively recognize and phosphorylate its substrates, thereby propagating the signal that leads to the activation of transcription factors and the expression of target genes, such as IFN-β. nih.gov

| Domain | Function in TBK1/IKKε | Key Features |

|---|---|---|

| Kinase Domain (KD) | Catalyzes the transfer of phosphate (B84403) groups to substrate proteins. | Contains the activation loop with the critical Ser172 phosphorylation site. |

| Ubiquitin-like Domain (ULD) | Regulates kinase activation and substrate interaction. | Structurally similar to ubiquitin; essential for downstream signaling. nih.govuniprot.org |

| Scaffold/Dimerization Domain (SDD) | Mediates the formation of kinase dimers. | Crucial for trans-autophosphorylation and kinase activation. nih.gov |

Phosphorylation-Dependent Activation

The central event in the activation of TBK1 and IKKε is the phosphorylation of a specific serine residue within the kinase domain's activation loop. nih.gov For TBK1, this critical residue is Serine 172 (Ser172). biorxiv.orgresearchgate.net Phosphorylation at this site triggers a conformational change that allows the kinase to efficiently bind ATP and its substrates, thereby unleashing its full catalytic potential. nih.gov

This activation can be achieved through two primary mechanisms:

Trans-autophosphorylation: As part of the dimerization process, one kinase molecule phosphorylates its partner within the dimer. nih.gov This mechanism is particularly important following the detection of cytosolic DNA or RNA, which triggers the recruitment of TBK1/IKKε to specific adaptor proteins. nih.govembopress.org

Upstream Kinase Phosphorylation: Studies have revealed that other kinases can also phosphorylate TBK1 at Ser172. biorxiv.orgnih.gov For instance, in response to interleukin-1 (IL-1), IKKβ has been shown to phosphorylate TBK1. nih.gov This indicates that the activation of TBK1/IKKε is integrated into broader signaling networks and can be initiated by distinct upstream kinases depending on the cellular context and the specific stimulus. biorxiv.org

Furthermore, ubiquitination plays a key role in this process. K63-linked polyubiquitination of TBK1 on specific lysine (B10760008) residues (K30 and K401) is required for the phosphorylation of Ser172 and subsequent kinase activity. nih.gov This highlights a complex interplay of post-translational modifications that govern the activation state of these kinases.

Subcellular Localization and Context-Dependent Regulation of TBK1/IKKε

The function and regulation of TBK1 and IKKε are intricately linked to their specific subcellular localization, which is dictated by interactions with various adaptor proteins. nih.govrupress.org This spatial organization ensures that the kinases are brought into proximity with their specific substrates only when and where they are needed, providing a critical layer of regulatory control. nih.govmdpi.com

TBK1 and IKKε are known to interact with at least three key adaptor proteins: TANK, Sintbad (also known as TBKBP1), and NAP1 (also known as TBKBP2 or AZI2). nih.govmdpi.com These interactions are mutually exclusive, suggesting the formation of distinct kinase-adaptor complexes in different subcellular compartments. nih.govmdpi.com For example, upon viral infection, TBK1's interaction with TANK is crucial for its activation. mdpi.com

The context of the stimulus determines the localization and subsequent function of the TBK1/IKKε complexes. biorxiv.orgbiorxiv.org

Viral Infection (dsRNA): In response to viral RNA, signaling through RIG-I-like receptors (RLRs) leads to the activation of the mitochondrial adaptor MAVS. This facilitates the recruitment and activation of TBK1/IKKε on the mitochondrial membrane, leading to the phosphorylation of IRF3 and the induction of type I interferons. nih.govnih.govbiorxiv.org

Bacterial Infection or Cytosolic DNA (dsDNA): The detection of cytosolic DNA activates the STING pathway. STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus, where it recruits and activates TBK1. biorxiv.org This specific localization is essential for the phosphorylation of IRF3. mdpi.com

Mitosis: During cell division, TBK1 localizes to the centrosomes, where it is activated by the adaptor protein NAP1. This localization is essential for the proper progression of mitosis and cytokinesis. rupress.org

This signal-dependent spatial arrangement is a fundamental mechanism for achieving specific activation and preventing inappropriate signaling. biorxiv.org By sequestering TBK1/IKKε in different cellular locations, the cell can fine-tune its response to a diverse array of stimuli, from viral pathogens to signals controlling cell division. rupress.orgnih.gov

| Stimulus/Context | Key Adaptor(s) | Subcellular Localization of Activation | Primary Downstream Substrate |

|---|---|---|---|

| Viral RNA (dsRNA) | MAVS, TANK | Mitochondria nih.govbiorxiv.org | IRF3 nih.gov |

| Cytosolic DNA (dsDNA) | STING | Golgi Apparatus biorxiv.org | IRF3 mdpi.com |

| Mitosis | NAP1 | Centrosomes rupress.org | Mitotic proteins |

Iii. Intracellular Signaling Cascades Regulated by Tbk1 and Ikkε

Interferon Regulatory Factor (IRF) Signaling Pathway

The activation of the IRF signaling pathway is a cornerstone of the antiviral response, and both TBK1 and IKKε are essential components in this process. bohrium.com Upon recognition of viral components by PRRs, signaling pathways converge on the activation of TBK1 and IKKε. nih.govembopress.org These kinases then act as the primary effectors that phosphorylate and activate the latent, cytoplasm-resident transcription factors IRF3 and IRF7, initiating the production of type I interferons. reactome.orgnih.govfrontiersin.org While TBK1 and IKKε are structurally and functionally similar and can act redundantly, studies suggest that TBK1 is the primary kinase responsible for IRF3 activation in many contexts. reactome.orgresearchgate.net However, the loss of TBK1 can be compensated for by an upregulation of IKKε, ensuring a robust IFN-I response. nih.govfrontiersin.org

The critical step in the activation of IRF3 and IRF7 is their direct phosphorylation by activated TBK1 and IKKε. frontiersin.orgreactome.orgnih.gov This phosphorylation occurs on multiple serine residues located in the C-terminal regulatory domains of the IRF proteins. nih.gov For IRF3, this phosphorylation event induces a conformational change that promotes its dimerization. nih.govfrontiersin.orgresearchgate.net The newly formed IRF3 homodimers then translocate from the cytoplasm into the nucleus. frontiersin.orgreactome.orgnih.gov

Similarly, TBK1 and IKKε phosphorylate IRF7, which is considered a master regulator of type I IFN production, leading to its dimerization and subsequent nuclear translocation. nih.govnih.govresearchgate.net While IRF3 is ubiquitously expressed and drives the initial wave of IFN-I expression, IRF7 expression is itself induced by IFN-I, creating a positive feedback loop for large-scale IFN production. nih.gov The expression of either TBK1 or IKKε is sufficient to induce the phosphorylation, nuclear translocation, and DNA-binding capacity of both IRF3 and IRF7. researchgate.net

Once in the nucleus, the activated IRF3 and IRF7 dimers function as transcriptional activators. nih.gov They bind to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) located in the promoter regions of type I interferon genes, such as IFN-α and IFN-β. nih.govnih.gov The binding of these transcription factors, often in cooperation with other factors like NF-κB, initiates the transcription of IFN-I genes. bohrium.comembopress.org

The subsequent secretion of IFN-I proteins activates the JAK-STAT signaling pathway in an autocrine and paracrine manner, leading to the expression of hundreds of IFN-stimulated genes (ISGs). nih.govresearchgate.net These ISGs encode antiviral effector proteins that establish a cellular antiviral state, inhibiting viral replication and spread. nih.gov The TBK1/IKKε-IRF3/7 axis is therefore indispensable for the innate immune defense against viral infections. bohrium.comfrontiersin.orgnih.gov

Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling Axis

The mechanistic target of rapamycin (mTOR) is a central kinase that governs cell growth, survival, and metabolism through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). researchgate.netnih.gov Research has established a direct mechanistic link between TBK1/IKKε and the mTOR signaling network. nih.govinvivogen.com Pharmacological inhibition of TBK1/IKKε with compounds functionally equivalent to TBK1/IKKepsilon-IN-1 has been shown to significantly impact mTOR signaling in response to various stimuli. nih.govpiaggio40.fr

The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal mediator of cell survival and metabolism, and its full activation requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the hydrophobic motif. TBK1 has been identified as a key regulator of Akt phosphorylation. Studies have demonstrated that genetic knockout of TBK1 or pharmacological inhibition with a TBK1/IKKε inhibitor reduces the phosphorylation of Akt on Ser473. piaggio40.fr

While mTORC2 is the primary kinase responsible for phosphorylating Ser473, TBK1 contributes to this process by directly activating mTORC2. piaggio40.fr Furthermore, evidence suggests that TBK1 and its associated phosphorylation of mTOR also promote the mTOR-dependent phosphorylation of Akt at Thr308 in response to growth factors like Epidermal Growth Factor (EGF). piaggio40.fr Therefore, application of an inhibitor like this compound is expected to decrease phosphorylation at both Akt sites, thereby attenuating its downstream signaling.

Table 1: Effect of TBK1/IKKε Inhibition on Akt Phosphorylation

| Phosphorylation Site | Effect of TBK1/IKKε Activity | Consequence of Inhibition (e.g., by this compound) | References |

| Serine 473 (Ser473) | Promotes phosphorylation via mTORC2 activation | Decreased phosphorylation | , piaggio40.fr |

| Threonine 308 (Thr308) | Promotes mTOR-dependent phosphorylation | Decreased phosphorylation | piaggio40.fr |

TBK1 directly interacts with and activates mTORC1 by phosphorylating the mTOR protein on serine 2159 (S2159). nih.govnih.govinvivogen.com This activation occurs in response to specific stimuli, including certain growth factors and agonists for pathogen recognition receptors (PRRs) like Toll-like receptors (TLRs). nih.govinvivogen.com The functional consequence of this activation is the phosphorylation of downstream mTORC1 substrates, such as S6 kinase 1 (S6K1), which promotes protein synthesis and cell growth.

Pharmacological inhibition of TBK1/IKKε has been shown to reduce stimulus-induced mTORC1 signaling. For example, pre-treatment of cells with the TBK1/IKKε inhibitor amlexanox (B1666007) diminishes EGF-stimulated phosphorylation of S6K1. nih.gov This demonstrates that the kinase activity of TBK1 is essential for robust mTORC1 activation in specific contexts, and inhibitors like this compound effectively block this signaling axis.

In addition to mTORC1, research has revealed that TBK1 is a direct activator of mTORC2. piaggio40.fr Mechanistically, TBK1 co-immunoprecipitates with mTORC2 and phosphorylates mTOR on the S2159 site within the mTORC2 complex. This phosphorylation event increases the intrinsic catalytic activity of mTORC2. As mTORC2 is the primary kinase responsible for phosphorylating Akt at Ser473, this provides a direct mechanism by which TBK1/IKKε regulates Akt activation. piaggio40.fr

Studies using cells lacking TBK1 or bearing a mutation at the mTOR S2159 site show reduced mTORC2 signaling. Consequently, a TBK1/IKKε inhibitor would be expected to prevent the TBK1-mediated increase in mTORC2 catalytic activity, leading to reduced downstream signaling to Akt. piaggio40.fr

The signaling pathways initiated by growth factors, such as the Epidermal Growth Factor Receptor (EGFR), often intersect with the TBK1/IKKε and mTOR axes. nih.gov Research indicates that TBK1 is a required component for mTORC1 activation in response to EGF. nih.gov In mouse embryonic fibroblasts, EGF-stimulated mTORC1 signaling is dependent on the activity of PI3K/Akt, MAPK, and TBK1 pathways operating in parallel. nih.gov

Genetic or pharmacological inactivation of TBK1 leads to a reduction in EGF-stimulated mTORC1 signaling. nih.gov This highlights a crucial role for TBK1 in mediating the crosstalk between growth factor receptor activation and the mTOR pathway. An inhibitor like this compound would disrupt this specific signaling node, potentially blocking the pro-proliferative and survival signals that are dependent on the convergence of EGFR and TBK1/mTOR pathways. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are central to the regulation of gene expression, cell proliferation, and survival. TBK1 has been shown to regulate MAPK signaling, indicating another layer of its control over cellular inflammatory and growth responses. nih.gov

The Extracellular signal-regulated kinase (ERK) pathway is a well-characterized MAPK cascade. Studies have shown that TBK1 activity is linked to the activation of ERK. In some cellular contexts, silencing TBK1 with shRNA blocks radiation-induced activation of ERK signaling. Furthermore, the use of pharmacological TBK1/IKKε inhibitors has been observed to suppress the phosphorylation and activation of ERK1/2 (p42/44). nih.gov This suggests that ERK signaling can be downstream of TBK1. The inhibition of TBK1, therefore, presents a mechanism for downregulating ERK-mediated cellular responses, and a compound like this compound would be expected to achieve this effect. nih.gov

Table 2: Summary of TBK1/IKKε-IN-1's Predicted Effects on Signaling Cascades

| Pathway | Target Complex/Kinase | Predicted Effect of this compound |

| mTOR | Akt (Thr308, Ser473) | Inhibition of Phosphorylation |

| mTORC1 | Inhibition of Activation | |

| mTORC2 | Inhibition of Activation | |

| EGFR Crosstalk | Disruption of Signal Integration | |

| MAPK | ERK1/2 | Inhibition of Phosphorylation/Activation |

JNK Signaling

The regulation of the c-Jun N-terminal kinase (JNK) signaling pathway by TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) appears to be indirect and context-dependent. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing key roles in cellular responses to stress, inflammation, and apoptosis. researchgate.netnih.gov Activation of JNK signaling typically involves a tiered kinase module, where a MAP3K (like TAK1) phosphorylates and activates a MAP2K, which in turn phosphorylates and activates JNK. nih.gov

Evidence suggests that TBK1 and IKKε can negatively regulate the activation of TGF-β activated kinase-1 (TAK1), a key upstream activator of both the JNK and p38 MAPK pathways. researchgate.netnih.gov Studies in bone marrow-derived macrophages have indicated that IKKε, along with IRAK1, can function to negatively regulate the TAK1-JNK/p38 signaling axis. researchgate.net This suggests that in certain contexts, TBK1/IKKε may act to dampen JNK signaling by inhibiting its upstream activators. In contrast, other research has shown that the deletion of TBK1 can lead to an alteration in the modulation of MAP kinases, implying a more complex regulatory role. nih.gov For instance, in fibroblast-like synoviocytes, TAK1 has been identified as a critical upstream kinase for JNK activation, while other kinases like MEKK1/2/3 did not play a significant role. nih.gov This highlights the cell-type-specific nature of these signaling pathways.

p38 Signaling

Similar to JNK signaling, the regulation of the p38 MAPK pathway by TBK1 and IKKε is not characterized by direct phosphorylation but rather through modulation of upstream components. The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and is involved in regulating inflammation and cell differentiation. embopress.org

Research indicates that IKKε can act as a negative regulator of the TAK1-p38 MAPK signaling axis. researchgate.net This suggests an inhibitory role for IKKε on p38 activation, likely by targeting the upstream kinase TAK1. researchgate.netnih.gov Conversely, studies using TBK1-deficient mice have demonstrated that the absence of TBK1 can alter the regulation of MAP kinases, including p38, leading to pronociceptive effects in inflammatory conditions. nih.gov This suggests that TBK1's role in regulating p38 signaling is complex and may be independent of IKKε in certain biological processes. nih.gov The activation of p38 itself is mediated by upstream MAP2Ks, MKK3 and MKK6, which are in turn activated by a variety of MAP3Ks, with TAK1 being a prominent activator in immune signaling. nih.govmdpi.com Therefore, the influence of TBK1/IKKε on p38 signaling is likely exerted at the level of these upstream activators rather than through direct interaction with p38 itself.

Regulation of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1)

TBK1 and IKKε play a crucial pro-survival role by directly phosphorylating and inhibiting the kinase activity of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1). nih.gov RIPK1 is a key signaling molecule that can initiate either pro-survival pathways through NF-κB activation or programmed cell death pathways like apoptosis and necroptosis. The inhibition of its kinase activity is a critical checkpoint to prevent unwanted cell death. nih.gov

Upon stimulation with tumor necrosis factor (TNF), TBK1 and IKKε are recruited to the TNFR1 signaling complex (Complex I). researchgate.net Within this complex, they directly phosphorylate RIPK1 at multiple residues, including serine 25 (S25) and threonine 189 (T189) in the kinase domain, as well as sites like S320 and S335 in human RIPK1. nih.govnih.gov This multi-site phosphorylation by TBK1/IKKε prevents the autophosphorylation and activation of RIPK1, thereby blocking the formation of the pro-death Complex II and subsequent cell death. researchgate.net The loss or inhibition of TBK1 and IKKε sensitizes cells to TNF-induced, RIPK1-dependent cell death. nih.govnih.gov This identifies the TBK1/IKKε-mediated phosphorylation of RIPK1 as a distinct and essential checkpoint that maintains cell viability in the presence of inflammatory signals. researchgate.net

Other Key Substrates and Downstream Effectors

TBK1 and IKKε have been identified as regulators of Phosphodiesterase 3B (PDE3B), an enzyme that plays a significant role in lipid and glucose metabolism by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net In the context of obesity-induced inflammation, the expression of both TBK1 and IKKε is elevated. nih.gov These kinases can directly phosphorylate PDE3B, leading to an increase in its enzymatic activity. nih.govresearchgate.net

The activation of PDE3B by TBK1/IKKε results in decreased intracellular cAMP levels. researchgate.net This reduction in cAMP dampens downstream signaling pathways that are dependent on this second messenger, such as those involved in β-adrenergic-stimulated lipolysis. researchgate.net By activating PDE3B, TBK1 and IKKε can contribute to catecholamine resistance observed in obesity, thereby repressing energy expenditure. nih.gov This positions the TBK1/IKKε-PDE3B axis as a potential link between chronic inflammation and metabolic dysfunction. researchgate.net

TBK1 has been shown to directly regulate AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. researchgate.net AMPK is typically activated during periods of low energy (high AMP:ATP ratio) and works to restore energy homeostasis by promoting catabolic processes and inhibiting anabolic pathways. youtube.com

Research in adipocytes has demonstrated that TBK1 can directly inhibit the activity of AMPK through phosphorylation. researchgate.netmdpi.com This inhibition of AMPK blocks cellular respiration and promotes energy storage. This function of TBK1 appears to be part of a feedback loop, as the activation of AMPK under catabolic conditions can, in turn, increase TBK1 activity, an effect mediated by the AMPK downstream target ULK1. researchgate.net This bidirectional crosstalk between TBK1 and AMPK highlights a mechanism for integrating inflammatory signals with cellular energy metabolism. mdpi.com

The tumor suppressor deubiquitinase, Cylindromatosis (CYLD), is another key substrate of TBK1 and IKKε. CYLD acts as a negative regulator of various signaling pathways, including NF-κB and JNK, by removing ubiquitin chains from target proteins. embopress.org

Studies have shown that upon T-cell receptor (TCR) stimulation, both TBK1 and IKKε are activated and can directly phosphorylate CYLD at serine 418 (Ser418). embopress.org In some contexts, this phosphorylation has been suggested to inhibit the deubiquitinase activity of CYLD, thereby promoting oncogenesis. By phosphorylating and potentially inactivating CYLD, TBK1 and IKKε can prevent the deubiquitination of their upstream activators, such as the RNA sensor RIG-I, thus preventing aberrant activation of antiviral responses. This regulatory interaction positions CYLD as a crucial factor in controlling the signaling output of TBK1 and IKKε in both immunity and cancer. embopress.org

Glycogen Synthase Kinase 3-alpha (GSK3α)

IKKε plays a significant role in the regulation of Glycogen Synthase Kinase 3-alpha (GSK3α), a serine/threonine kinase involved in various cellular processes. Research has demonstrated that IKKε can directly phosphorylate GSK3α at Serine 21 (Ser21). nih.govnih.gov This phosphorylation event leads to the inactivation of GSK3α. nih.gov

The inactivation of GSK3α by IKKε has important downstream consequences, particularly in the context of T helper 17 (Th17) cell function and the AKT-mTOR signaling pathway. nih.gov In IL-1-induced Th17 cell maintenance, the activation of IKKε and subsequent phosphorylation and inactivation of GSK3α are critical steps that lead to the activation of the AKT-mTOR pathway. nih.govnih.gov This pathway is essential for Th17 cell survival and proliferation. nih.gov

Interestingly, while it is well-established that AKT can phosphorylate and inactivate GSK3α, studies have revealed a reverse regulatory action where GSK3α can form a complex with and suppress AKT activation. nih.govnih.gov Therefore, by inactivating GSK3α, IKKε effectively removes this suppressive effect, allowing for robust AKT and subsequent mTOR activation. nih.gov

| Regulator | Target | Phosphorylation Site | Effect on Target | Downstream Consequence |

|---|---|---|---|---|

| IKKε | GSK3α | Ser21 | Inactivation | Activation of AKT-mTOR signaling pathway |

Nuclear Factor of Activated T cells (NFATc1)

IKKε has been identified as a crucial negative regulator of T cell activation through its interaction with the Nuclear Factor of Activated T cells (NFATc1), a key transcription factor in the immune response. nih.govnih.gov During T cell activation, IKKε is transiently activated and proceeds to phosphorylate NFATc1 at multiple serine residues located within its regulatory domain. nih.gov

This phosphorylation of NFATc1 by IKKε inhibits the activation of NFATc1, thereby suppressing T cell responses. nih.govnih.gov Consequently, the loss of IKKε function leads to elevated T cell antitumor and antiviral immunity. nih.gov This suggests that IKKε-mediated phosphorylation of NFATc1 is a significant checkpoint in controlling the intensity and duration of T cell-mediated immune responses. nih.govnih.gov While TBK1 is closely related to IKKε, studies have shown that knockdown of TBK1 does not have a significant impact on NFAT activation, indicating a specific role for IKKε in this regulatory pathway. nih.gov

| Kinase | Substrate | Modification | Functional Outcome | Cellular Context |

|---|---|---|---|---|

| IKKε | NFATc1 | Phosphorylation | Inhibition of NFATc1 activation, suppression of T cell response | T cell activation |

Y-box Binding Protein 1 (YB-1) and MYC Transcription

Both TBK1 and IKKε are implicated in the regulation of the oncogenic transcription factor MYC through the phosphorylation of Y-box Binding Protein 1 (YB-1). nih.govnih.gov In acute myeloid leukemia (AML), IKBKE (the gene encoding IKKε) is often expressed at higher levels compared to normal hematopoietic cells. nih.gov Inhibition of either IKBKE or TBK1 in AML cells leads to a significant downregulation of the MYC oncoprotein. nih.govnih.gov

Mechanistic studies have revealed that TBK1 and IKKε directly phosphorylate YB-1. nih.govnih.gov This phosphorylation event is crucial for the activation of YB-1, which then binds to the promoter of the MYC gene, enhancing its transcription. nih.govnih.gov Therefore, the TBK1/IKKε-YB-1 axis represents a critical pathway for maintaining high levels of MYC expression in certain cancer cells, such as AML. nih.govnih.gov Pharmacological inhibition of TBK1/IKKε has been shown to reduce YB-1 phosphorylation, leading to decreased MYC expression and reduced viability of AML cells. nih.gov

| Kinases | Direct Substrate | Effect of Phosphorylation | Downstream Target | Overall Effect |

|---|---|---|---|---|

| TBK1 and IKKε | YB-1 | Activation | MYC gene promoter | Enhanced MYC transcription |

Argonaute 2 (AGO2)

TBK1 has been shown to directly interact with and phosphorylate Argonaute 2 (AGO2), a key protein in the microRNA (miRNA)-mediated gene silencing pathway. nih.govresearchgate.net This phosphorylation occurs at Serine 417 (S417) of AGO2. nih.govresearchgate.net

The phosphorylation of AGO2 by TBK1 has significant implications for the formation and activity of the miRNA-induced silencing complex (miRISC). Specifically, pS417-AGO2 promotes the formation of an oncogenic miRISC in non-small-cell lung cancer (NSCLC), contributing to disease progression. nih.govnih.gov High levels of phosphorylated AGO2 at S417 in clinical NSCLC specimens have been positively associated with a poor prognosis. nih.gov This regulatory mechanism highlights a role for TBK1 in modulating miRNA-guided gene silencing and its potential contribution to cancer pathogenesis. nih.govresearchgate.net

| Kinase | Substrate | Phosphorylation Site | Functional Consequence | Pathological Relevance |

|---|---|---|---|---|

| TBK1 | AGO2 | S417 | Promotes formation of oncogenic miRISC | NSCLC progression and poor prognosis |

Hypoxia-Inducible Factor 1-alpha (HIF-1α)

TBK1 is involved in the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia. In the context of hyperglycemia, TBK1 activation has been shown to increase the expression of HIF-1α. nih.gov This effect of TBK1 on HIF-1α appears to be at the level of protein stability. nih.govnih.gov

In studies related to coronary atherosclerosis complicated by diabetes, hyperglycemia was found to activate a TBK1-HIF-1α signaling axis. nih.gov The inhibition of TBK1 with a pharmacological inhibitor reversed the hyperglycemia-induced increase in HIF-1α expression. nih.gov This suggests that TBK1 plays a role in stabilizing or promoting the accumulation of HIF-1α under these conditions. The subsequent activation of HIF-1α can then lead to the expression of downstream target genes that contribute to the pathology of the disease. nih.gov

| Kinase | Target | Cellular Condition | Effect on Target | Downstream Signaling |

|---|---|---|---|---|

| TBK1 | HIF-1α | Hyperglycemia | Increased expression/stability | Activation of IL-17/IL-10 signaling |

Iv. Roles of Tbk1 and Ikkε in Disease Pathogenesis: Preclinical Insights

Oncogenic Functions and Tumorigenesis Research

The IκB kinase (IKK)-related kinases, TANK-binding kinase 1 (TBK1) and IKKε, originally recognized for their crucial roles in the innate immune response, have emerged as significant promoters of oncogenic phenotypes across a variety of cancers. nih.govresearchgate.net Their dysregulation has been implicated in numerous aspects of cancer biology, from direct effects on cancer cell proliferation and survival to the modulation of the tumor microenvironment and the development of therapeutic resistance. nih.govnih.gov

TBK1 and IKKε are integral signaling proteins that support critical cellular processes associated with cancer, including proliferation and survival. researchgate.net They exert their pro-survival functions through the activation of several key signaling pathways. One of the primary mechanisms involves the activation of the AKT-mTORC1 signaling axis. nih.govnih.gov TBK1 can directly regulate this pathway, which is crucial for metabolic processes and promotes oncoprotein-induced cell proliferation and survival. nih.gov

In the context of specific cancers, these kinases have been shown to be essential for the survival of malignant cells. For instance, in acute myeloid leukemia (AML), higher expression levels of TBK1 and IKKε are observed in leukemic cells compared to healthy hematopoietic stem and progenitor cells. nih.gov The genetic knockdown of either kinase induces apoptosis in AML cells, particularly those with high levels of MYC expression, indicating their necessity for the survival of these cancer cells. nih.govresearchgate.net

Furthermore, TBK1 and IKKε can promote cancer cell survival by inhibiting cell death pathways. In response to signaling from the TNF receptor 1 (TNFR1), TBK1 and IKKε can phosphorylate and restrict the activity of RIPK1, a key protein involved in initiating cell death. nih.gov This function has been observed in multiple cancer cell lines and represents a significant mechanism by which these kinases promote cancer cell survival. nih.gov

The table below summarizes key mechanisms by which TBK1 and IKKε promote cancer cell proliferation and survival.

| Mechanism | Key Downstream Effectors/Pathways | Cellular Outcome | Cancer Context |

| Activation of Pro-Survival Signaling | AKT-mTORC1, NF-κB, STAT3 | Increased cell proliferation, inhibition of apoptosis | Various cancers, including NSCLC and HTLV-1 transformed T lymphocytes nih.govnih.govmdpi.com |

| Inhibition of Cell Death | Phosphorylation and inhibition of RIPK1 | Prevention of apoptosis | Multiple cancer cell lines nih.gov |

| Regulation of Cell Cycle | Phosphorylation of Cdc20 and Cdh1 | Progression through mitosis | Lung and breast cancer nih.gov |

| Support of Oncogenic Transcription Factors | MYC | Sustained survival of leukemic cells | Acute Myeloid Leukemia (AML) nih.govresearchgate.net |

Preclinical studies have demonstrated the role of TBK1 and IKKε in fostering tumor growth and metastatic dissemination. In prostate cancer models, IKKε has been shown to promote both proliferation and tumor growth. nih.govmdpi.com This effect is linked to the increased expression of interleukin 6 (IL-6), which is dependent on the nuclear accumulation of the transcription factor C/EBPβ. nih.govmdpi.com

In ovarian cancer, elevated expression of IKKε is associated with a more aggressive, metastatic phenotype. nih.gov Xenograft models have shown that the loss of IKKε can reduce the aggressiveness of ovarian tumors. nih.gov Similarly, in a murine breast cancer model, a TBK1/IKKε inhibitor, when combined with chemotherapy, reduced metastasis and improved survival by limiting cancer cell growth and migration. nih.gov An aphthous ulcer drug has also been found to inhibit prostate tumor metastasis by targeting the IKKε/TBK1/NF-κB signaling pathway. nih.gov

The involvement of these kinases in promoting tumor growth is further highlighted by their role in KRAS-driven tumorigenesis. TBK1 and IKKε can promote the tumorigenic phenotype in KRAS-mutant cancers through the regulation of cytokines like CCL5 and IL-6. nih.gov Inhibition of these kinases has been shown to suppress the growth of KRAS-driven lung tumors. nih.gov

The oncogenic roles of TBK1 and IKKε have been documented in a wide range of cancer types, demonstrating their broad importance in tumorigenesis.

Breast Cancer: IKKε is amplified in some breast cancers, where its expression is important for cell survival. nih.govmdpi.com A subset of triple-negative breast cancer (TNBC) requires IKKε for cytokine production and growth. nih.govmdpi.com Furthermore, TBK1 can phosphorylate the estrogen receptor, promoting its activity and contributing to resistance to tamoxifen (B1202). nih.gov

Lung Cancer: In non-small cell lung cancer (NSCLC), TBK1 has an oncogenic role, and a subset of NSCLC cells shows sensitivity to TBK1 inhibition, which correlates with the activation of AKT and mTORC1 signaling. nih.govmdpi.com The epidermal growth factor receptor (EGFR) can directly phosphorylate IKKε to promote the oncogenic phenotype in NSCLC cells. nih.govmdpi.com

Glioma: IKKε is implicated in the oncogenic phenotype of glioma, with its expression upregulated in about 50% of cases. nih.govmdpi.com It promotes glioma cell survival by upregulating the anti-apoptotic protein Bcl-2 through an NF-κB-dependent pathway. nih.govmdpi.com

Melanoma: TBK1 plays an oncogenic role in melanoma. nih.govmdpi.com Notably, melanomas that are resistant to BRAF/MEK inhibitors have been found to be sensitive to a TBK1/IKKε inhibitor. nih.gov

Prostate Cancer: In prostate cancer models, IKKε promotes proliferation and tumor growth. nih.govmdpi.com

Acute Myeloid Leukemia (AML): Both TBK1 and IKKε are required for the survival of MYC-high leukemic cells, and their inhibition can suppress AML development and progression in xenograft models. nih.gov

The following table provides a summary of the roles of TBK1 and IKKε in various cancer models.

| Cancer Type | Key Kinase(s) | Oncogenic Role(s) | Associated Molecular Mechanisms |

| Breast Cancer | IKKε, TBK1 | Promotes survival, cytokine production, and therapeutic resistance. | Gene amplification, regulation of cytokine production, phosphorylation of the estrogen receptor. nih.govmdpi.com |

| Lung Cancer | TBK1, IKKε | Promotes survival and proliferation. | Activation of AKT/mTORC1 signaling, direct phosphorylation by EGFR. nih.govmdpi.com |

| Glioma | IKKε | Promotes cell survival. | Upregulation of Bcl-2 via NF-κB. nih.govmdpi.com |

| Melanoma | TBK1 | Oncogenic role, particularly in therapy-resistant tumors. | Sensitivity to TBK1/IKKε inhibition in BRAF/MEK inhibitor-resistant cells. nih.govnih.gov |

| Prostate Cancer | IKKε | Promotes proliferation and tumor growth. | Upregulation of IL-6 via C/EBPβ. nih.govmdpi.com |

| Acute Myeloid Leukemia (AML) | TBK1, IKKε | Essential for the survival of leukemic cells. | Support of MYC-dependent survival pathways. nih.gov |

TBK1 and IKKε have a significant functional relationship with common oncogenic driver mutations, particularly in the RAS/RAF pathway.

KRAS: Activating KRAS mutations are frequent drivers of tumor initiation and progression. nih.gov TBK1 is crucial for the survival and proliferation of some KRAS-mutant cancer cells. nih.govmdpi.com It has been reported that knockdown of TBK1 induces cell death in a panel of KRAS-positive cancer cells. nih.gov The oncogenic function of TBK1 in this context can be mediated through the activation of NF-κB and the regulation of pro-inflammatory cytokines. nih.gov However, the reliance of KRAS-mutant tumors on TBK1 is not universal, suggesting context-dependent roles. nih.govnih.gov

BRAF: While less directly studied than the link with KRAS, there is evidence connecting TBK1/IKKε to BRAF-mutant cancers. One study on melanoma resistant to BRAF inhibitors showed that a subset of these resistant tumors is sensitive to TBK1/IKKε inhibition. nih.gov This suggests that TBK1/IKKε may provide a survival pathway that cancer cells can exploit when the primary BRAF pathway is blocked.

The interplay between TBK1/IKKε and these driver mutations highlights the complexity of cancer signaling networks and points to potential therapeutic strategies that involve co-targeting these pathways.

Beyond their direct effects on cancer cells, TBK1 and IKKε play a significant role in shaping the tumor microenvironment (TME) and modulating anti-tumor immunity. nih.gov TBK1 has been shown to promote immune tolerance, in part by controlling the function of dendritic cells, which are critical for initiating T-cell responses. mdpi.com By suppressing the expression of certain interferon-responsive genes in these cells, TBK1 can dampen the anti-tumor immune response. nih.gov

Both TBK1 and IKKε have also been shown to inhibit T-cell functions. nih.govmdpi.com For instance, IKKε can phosphorylate and suppress the activity of NFATc1, a key transcription factor for T-cell activation. nih.govmdpi.com This immune-suppressive role suggests that by inhibiting TBK1 and IKKε, it may be possible to enhance anti-tumor immunity. Indeed, deleting TBK1 in dendritic cells has been shown to enhance the response to immunotherapy. nih.govmdpi.com

Furthermore, TBK1 has been identified as a potential immune evasion gene in multiple large-scale CRISPR screens. nih.gov Targeting TBK1 can overcome resistance to immune checkpoint blockade, partly by preventing cytokine-induced, RIPK1-dependent cell death. nih.gov

A growing body of evidence indicates that TBK1 and IKKε contribute to the development of resistance to various cancer therapies.

BRAF/MEK inhibitors: In melanoma, a subset of tumors that are resistant to BRAF and MEK inhibitors demonstrates sensitivity to TBK1/IKKε inhibition. nih.gov This suggests that TBK1/IKKε signaling can act as a bypass pathway that allows cancer cells to survive and proliferate despite the inhibition of the MAPK pathway.

Tamoxifen: In breast cancer, TBK1 can phosphorylate the estrogen receptor α (ERα) at serine 305. nih.govnih.gov This phosphorylation promotes the activity of ERα and drives resistance to the ER antagonist tamoxifen. nih.govnih.gov The expression of TBK1 in breast cancer has been correlated with a poor response to tamoxifen treatment. nih.gov

Gefitinib (B1684475): While the direct role of TBK1/IKKε in resistance to the EGFR inhibitor gefitinib is still under investigation, their involvement in EGFR signaling in NSCLC suggests a potential contribution. Since EGFR can directly phosphorylate and activate IKKε, it is plausible that this pathway could be involved in adaptive resistance mechanisms. nih.govmdpi.com

The role of TBK1/IKKε in therapeutic resistance underscores their importance as potential targets for combination therapies aimed at overcoming or preventing the emergence of drug-resistant cancer cells.

Paradoxical Roles of TBK1 in Tumor Development

TANK-binding kinase 1 (TBK1) exhibits a dual, often contradictory, role in the context of cancer. frontiersin.orgnih.gov Its function is highly dependent on the specific cellular and mutational environment. nih.gov On one hand, aberrant activation of TBK1 can contribute to the proliferation and survival of various tumor cells. frontiersin.orgnih.govnih.gov For instance, in certain cancers such as those driven by KRAS mutations, TBK1 promotes the survival and reproduction of cancer cells. news-medical.net Studies in mouse models of KRAS-driven lung cancer have shown that knocking out TBK1 significantly reduced the number and size of tumors. news-medical.net This pro-tumorigenic activity is partly mediated by a growth factor signaling pathway where TBK1 and its adaptor protein, TBKBP1, activate mTORC1, a key regulator of cell growth. nih.govnews-medical.net Furthermore, TBK1 has been implicated in promoting immunosuppression within the tumor microenvironment by mediating T-cell depletion, promoting glycolysis, and increasing the expression of PD-L1 on tumor cells. nih.govnews-medical.net

Conversely, TBK1 is a critical node in the innate immune system, capable of mediating anti-tumor immunity. frontiersin.orgnih.gov A primary mechanism for this anti-tumor effect is its role in producing type I interferons (IFN-I). frontiersin.orgnih.gov The TBK1-IFN-I signaling pathway can activate innate immune responses that target and eliminate cancer cells. nih.gov However, the role of IFN-I itself can also be paradoxical, as interferons have been shown to exert both beneficial and detrimental effects on tumor progression. frontiersin.orgnih.gov This complexity underscores the challenge in targeting TBK1 for cancer therapy, as its inhibition could either suppress tumor growth or inadvertently dampen a crucial anti-tumor immune response. nih.govnih.gov The ultimate effect of TBK1 in tumor development appears to be dictated by the balance between its direct pro-survival signaling in cancer cells and its indirect, immune-mediated anti-tumor functions. frontiersin.orgnih.gov

| Pro-Tumorigenic Roles | Anti-Tumorigenic Roles |

|---|---|

| Promotes proliferation and survival of tumor cells. nih.gov | Mediates anti-tumor immunity via innate immune activation. nih.gov |

| Activates mTORC1 signaling to promote tumor growth. news-medical.net | Drives the production of type I interferons (IFN-I). frontiersin.orgnih.gov |

| Contributes to an immunosuppressive tumor microenvironment. nih.govnews-medical.net | Activates immune cells to target and eliminate tumors. nih.gov |

| Mediates tumor T-cell depletion and glycolysis. nih.gov |

Inflammatory and Autoimmune Disease Research

TBK1 and the related kinase IKKε are central players in regulating inflammatory and autoimmune responses. mdpi.comnih.gov They function as key signaling kinases that link innate immunity to inflammatory processes. mdpi.com These kinases are involved in activating transcription factors, such as interferon regulatory factors (IRFs) and NF-κB, which are critical for the expression of genes involved in inflammation and immunity. mdpi.comnih.gov While TBK1 is expressed ubiquitously in most cell types, IKKε expression is more restricted, found in cells like leukocytes and pancreas, and is inducible by stimuli such as lipopolysaccharide (LPS) and certain cytokines. mdpi.comnih.gov Due to their significant sequence homology and overlapping functions, they can often compensate for each other. mdpi.comnih.gov Their role in autoimmune diseases is linked to their ability to mediate the production of type I interferons and other pro-inflammatory molecules that can initiate and amplify immune attacks on the body's own tissues. nih.gov

Regulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α, IP-10, MCP-1)

TBK1 and IKKε are pivotal in controlling the production of a wide array of pro-inflammatory cytokines and chemokines. mdpi.comscienceopen.com They are key components of signaling pathways downstream of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which recognize microbial components and trigger inflammatory responses. scienceopen.comnih.gov

In macrophages, TBK1 signaling is essential for the expression of inflammatory mediators. nih.gov Studies have shown that TBK1 deficiency in macrophages leads to a profound increase in the TLR-stimulated production of cytokines like IL-1β, IL-6, and TNF-α, suggesting that TBK1 normally functions to restrain excessive inflammation. pnas.org Conversely, other contexts show TBK1 promoting the expression of these same cytokines. scienceopen.comnih.gov For instance, TBK1 can regulate the expression of IL-6 and TNF-α in response to various stimuli. scienceopen.comnih.gov

These kinases are also crucial for the production of type I interferons (IFN-β) and interferon-stimulated genes (ISGs). nih.govnih.gov One such ISG is the chemokine IP-10 (also known as CXCL10), whose expression is highly dependent on TBK1 in fibroblast-like synoviocytes, key cells in the pathology of rheumatoid arthritis. nih.gov In kidney tubular cells, inflammatory stimuli like TWEAK and LPS engage TBK1/IKKε to drive the expression of chemokines including IP-10 (Cxcl10) and MCP-1 (Ccl2). nih.gov The regulation is complex; while IRF3-mediated gene expression of IFN-β and IP-10 is dependent on TBK1, it appears to be independent of IKKε in certain cell types. nih.gov

| Cytokine/Chemokine | Role of TBK1/IKKε | Cell/Disease Context | Reference |

|---|---|---|---|

| IL-1β | TBK1 deficiency enhances production. | Macrophages | pnas.org |

| IL-6 | TBK1 regulates expression. Deficiency enhances production in some contexts. | General inflammation, Macrophages | scienceopen.comnih.govpnas.org |

| TNF-α | TBK1 regulates expression. Deficiency enhances production in some contexts. | General inflammation, Macrophages | scienceopen.comnih.govpnas.org |

| IP-10 (CXCL10) | TBK1 is required for expression. | Fibroblast-like synoviocytes, Kidney tubular cells | nih.govnih.gov |

| MCP-1 (CCL2) | TBK1/IKKε mediate expression. | Kidney tubular cells | nih.gov |

Role in Macrophage Polarization and Tissue-Specific Inflammation

TBK1 plays a significant role in modulating macrophage function and polarization, which in turn influences tissue-specific inflammatory responses. mdpi.com Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. pnas.org Genetic studies have revealed that TBK1 acts as a crucial negative regulator of pro-inflammatory macrophage function. pnas.org

Mice with a specific knockout of TBK1 in myeloid cells (which include macrophages) spontaneously develop age-related metabolic disorders associated with increased M1 macrophage infiltration and pro-inflammatory cytokine expression in adipose tissue. pnas.org When fed a high-fat diet, these mice exhibit exacerbated liver inflammation. pnas.org This suggests that in metabolic tissues like fat and liver, TBK1 normally functions to suppress M1 macrophage polarization and protect against inflammation. mdpi.compnas.org In the central nervous system, activation of the STING-TBK1-IRF3 pathway has been shown to inhibit the activation of microglia (the resident macrophages of the CNS) towards a pro-inflammatory state. mdpi.com Therefore, TBK1's role is highly context-dependent, regulating tissue-specific macrophage-mediated inflammatory responses. mdpi.com

| Tissue | Effect of TBK1 Activity | Mechanism | Reference |

|---|---|---|---|

| Adipose Tissue | Suppresses inflammation | Inhibits M1 macrophage polarization. mdpi.compnas.org | mdpi.compnas.org |

| Liver | Protects against inflammation (e.g., in NAFLD) | Myeloid-specific TBK1 deficiency promotes hepatitis. mdpi.com | mdpi.com |

| Central Nervous System | Suppresses inflammation | Inhibits pro-inflammatory activation of microglia. mdpi.com | mdpi.com |

| Intestine | Prevents inflammation | Combined inhibition of TBK1 and IKKε causes intestinal inflammation. researchgate.net | researchgate.net |

Endotoxin (B1171834) Tolerance Mechanisms

Endotoxin tolerance is a protective mechanism that desensitizes innate immune cells to repeated stimulation by LPS, thereby preventing excessive and damaging inflammation. nih.gov This state of hypo-responsiveness is characterized by suppressed production of pro-inflammatory cytokines. nih.gov The molecular mechanisms underlying endotoxin tolerance involve the modulation of key signaling molecules in the TLR4 pathway. Research has shown that in endotoxin-tolerant cells, there is deficient activation of kinases like IRAK1 and TBK1 following LPS stimulation. nih.gov This impaired activation is a hallmark of the tolerant state and contributes to the "silencing" of the pro-inflammatory response. nih.gov The reduced activity of TBK1 and other signaling components prevents the full-scale activation of transcription factors like IRF3 and NF-κB, leading to diminished cytokine gene expression. nih.gov

Models of Inflammatory Arthritis

Preclinical research in animal models of rheumatoid arthritis (RA) has highlighted TBK1 and IKKε as potential therapeutic targets. domainex.co.uk In RA, TBK1 is involved in regulating synovial inflammation by activating IFN signaling pathways in fibroblast-like synoviocytes, which are key drivers of joint destruction. mdpi.com This leads to the production of pro-inflammatory factors and the recruitment of inflammatory immune cells to the synovium. mdpi.com

Studies using a collagen-induced arthritis model in mice demonstrated that a combined TBK1/IKKε inhibitor, WEHI-112, effectively abrogated the development of the disease. domainex.co.uk Mechanistically, the inhibitor not only reduced type I interferon signaling and IL-6 levels but also significantly lowered the levels of arthritogenic autoantibodies (collagen-specific IgG1). domainex.co.uk It achieved this by reducing the size of germinal centers, which are critical for the affinity maturation of antibodies, through the inhibition of Fox01 phosphorylation in T follicular helper cells. domainex.co.uk These findings strongly support the concept that inhibiting TBK1 and IKKε could be a highly effective disease-modifying strategy for RA and other autoimmune conditions characterized by autoantibody production. domainex.co.uk

Experimental Colitis Models

The roles of TBK1 and IKKε in intestinal inflammation have been investigated using experimental models of colitis, which mimic aspects of human inflammatory bowel disease (IBD). pnas.orgirjournal.org These studies have revealed that the kinases are essential for maintaining intestinal homeostasis. researchgate.net

Mice with a myeloid cell-specific deletion of TBK1 were found to be hypersensitive to dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, exhibiting exacerbated inflammation. pnas.org Further research using mice with combined kinase-inactive versions of both TBK1 and IKKε showed that these kinases have redundant and tissue-specific functions in preventing inflammation. researchgate.net The combined inhibition of TBK1 and IKKε was required to prevent cell death and inflammation specifically in the intestine. researchgate.net These findings indicate that TBK1 and IKKε play a protective role in the gut, and their inhibition could potentially lead to intestinal inflammation. researchgate.netresearchgate.net

NLRP3 Inflammasome Pathway Regulation

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) have been identified as crucial negative regulators of the NLRP3 inflammasome pathway. nih.gov Preclinical studies have demonstrated that these kinases act as an "off switch" to limit inflammasome activation. nih.gov Pharmacological inhibition of both TBK1 and IKKε, or their simultaneous genetic deletion, leads to an increase in NLRP3 activation. nih.gov This suggests that the baseline activity of TBK1 and IKKε helps to prevent excessive inflammasome-mediated inflammation. nih.gov

In experimental models using bone marrow-derived macrophages (BMDMs), treatment with TBK1/IKKε inhibitors, such as MRT 67307 and MRT 68601, resulted in a significant increase in the secretion of the inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) following NLRP3 activation. nih.gov This effect was observed in both chronic and acute inflammasome priming and activation protocols. nih.gov Notably, the inhibition of TBK1/IKKε did not affect the release of Tumor Necrosis Factor (TNF), indicating a specific regulatory role on the NLRP3 inflammasome pathway. nih.gov

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| MRT 67307 | Bone Marrow-Derived Macrophages (BMDMs) | Increased IL-1β and IL-18 secretion upon NLRP3 activation. | nih.gov |

| MRT 68601 | Bone Marrow-Derived Macrophages (BMDMs) | Enhanced IL-1β and IL-18 secretion upon NLRP3 activation. | nih.gov |

Metabolic Disorder Research

Obesity-Induced Inflammation and Energy Expenditure

Preclinical research has highlighted the therapeutic potential of inhibiting TBK1 and IKKε in the context of obesity-induced inflammation and energy expenditure. In mouse models of diet-induced obesity, the expression of both TBK1 and IKKε is elevated in adipose tissue and liver. The use of a TBK1/IKKε inhibitor, amlexanox (B1666007), has been shown to promote weight loss in obese mice. This effect is not due to reduced food intake but rather to an increase in energy expenditure. nih.gov

| Compound | Animal Model | Key Findings on Body Weight and Energy Expenditure | Reference |

|---|---|---|---|

| Amlexanox | Diet-induced obese mice | Significant weight loss over a 4-week treatment period. | nih.gov |

| Amlexanox | Diet-induced obese mice | Increased energy expenditure. | nih.gov |

Insulin (B600854) Resistance Mechanisms

The inhibition of TBK1 and IKKε has been shown to improve insulin sensitivity in preclinical models of obesity and type 2 diabetes. In mice with diet-induced obesity, treatment with amlexanox reversed elevations in fasting serum insulin, indicating improved insulin sensitivity. mdpi.com Insulin tolerance tests in these mice showed a significant improvement in insulin responsiveness, restoring it to levels seen in mice on a normal diet. mdpi.com

Furthermore, in genetically obese ob/ob mice, amlexanox treatment also led to improvements in both insulin tolerance and glucose tolerance. mdpi.com Hyperinsulinemic-euglycemic clamp studies, a gold-standard method for assessing insulin sensitivity, confirmed that amlexanox treatment improves insulin action in high-fat diet-fed mice. mdpi.com These findings suggest that the liver is a key target for amlexanox in mediating its effects on insulin sensitivity. mdpi.com

| Compound | Animal Model | Key Findings on Insulin Resistance | Reference |

|---|---|---|---|

| Amlexanox | Diet-induced obese mice | Reversed elevated fasting serum insulin. | mdpi.com |

| Amlexanox | Diet-induced obese mice | Significantly improved insulin tolerance. | mdpi.com |

| Amlexanox | ob/ob mice | Improved insulin and glucose tolerance. | mdpi.com |

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH) Models

Glucose Homeostasis Regulation

Inhibition of TBK1 and IKKε has demonstrated beneficial effects on glucose homeostasis in preclinical studies. In mice with established diet-induced obesity, treatment with amlexanox led to a significant improvement in glucose tolerance, as demonstrated by oral glucose tolerance tests. mdpi.com These mice exhibited a reduction in the area under the curve for glucose, indicating more efficient glucose disposal. mdpi.com

| Compound | Animal Model | Key Findings on Glucose Homeostasis | Reference |

|---|---|---|---|

| Amlexanox | Diet-induced obese mice | Improved glucose tolerance in oral glucose tolerance test. | mdpi.com |

| Amlexanox | ob/ob mice | Enhanced glucose tolerance. | mdpi.com |

Neurodegenerative Disease Research

The involvement of TBK1 in neurodegenerative diseases is an active area of preclinical research. Studies have shown that TBK1 plays a role in neuroinflammation, a common feature of many neurodegenerative conditions. In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, treatment with the TBK1/IKKε inhibitor amlexanox was found to attenuate the inflammatory response. researchgate.net

Specifically, amlexanox treatment reduced the activation of microglia, the resident immune cells of the central nervous system. researchgate.net Immunohistochemical analysis showed a significant decrease in the number of Iba1-reactive microglia in the brains of LPS-injected animals treated with amlexanox. researchgate.net Furthermore, amlexanox treatment also led to a reduction in the levels of proinflammatory cytokines in the brain. researchgate.net These findings suggest that inhibition of TBK1/IKKε could be a potential therapeutic strategy for neurodegenerative diseases where neuroinflammation plays a pathogenic role. While the available data is largely qualitative, it points towards a significant modulatory effect of TBK1/IKKε inhibition on key cellular players in neuroinflammation.

Role in Amyotrophic Lateral Sclerosis (ALS) Pathogenesis

Mutations in the gene encoding TANK-binding kinase 1 (TBK1) have been identified as a cause of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons. frontiersin.orgnih.govcolumbia.edualsnewstoday.com Preclinical research has begun to unravel the complex and sometimes paradoxical roles of TBK1 in ALS pathology. TBK1 is involved in two key cellular processes implicated in neurodegeneration: autophagy and neuroinflammation. nih.govalsnewstoday.com

Loss-of-function mutations in TBK1 are associated with impaired autophagy, the cellular process for clearing aggregated proteins and damaged organelles. nih.gov This deficit can lead to the accumulation of toxic protein aggregates within motor neurons, a hallmark of ALS. nih.gov In mouse models of ALS (SOD1 mice), the absence of functional TBK1 in motor neurons leads to an earlier onset of motor symptoms, suggesting that the protein's role in autophagy is protective in the early stages of the disease. alsnewstoday.com

The complex, stage-dependent role of TBK1 in ALS is a critical area of ongoing research.

Microglial Reactivity and Neuroinflammation in CNS Injury Models

Microglia are the resident immune cells of the central nervous system (CNS) and play a critical role in the brain's response to injury and disease. nih.govfrontiersin.org TBK1 and IKKε are implicated in regulating microglial activation and the subsequent neuroinflammatory processes. Preclinical studies using models of CNS injury have demonstrated that inhibiting these kinases can significantly alter the microglial response.

In a mouse model of cortical stab-wound injury, treatment with the TBK1/IKKε inhibitor Amlexanox led to a significant increase in the proliferation of microglial cells. nih.gov This was accompanied by a notable increase in the infiltration of other immune cells, such as T cells and macrophages, into the injured area. nih.gov The inhibition of TBK1/IKKε also resulted in an upregulation of inflammatory cytokines. nih.gov

Interestingly, the expanded microglial population in Amlexanox-treated mice exhibited a phenotype similar to "Disease-Associated Microglia" (DAM), a specific state of microglial activation observed in neurodegenerative conditions like Alzheimer's disease. nih.gov While microglial activation is a necessary component of the CNS repair process, excessive or prolonged inflammation can be detrimental. In the context of the stab-wound injury model, the enhanced neuroinflammatory response following TBK1/IKKε inhibition was associated with larger glial scars, which can impede neural repair. nih.gov These findings suggest that the TBK1/IKKε signaling pathway is a critical regulator of neuroinflammation following CNS injury. nih.gov

Further research into the specific effects of inhibitors like TBK1/IKKepsilon-IN-1 on microglial function will provide deeper insights into their therapeutic potential for CNS injuries and neurodegenerative diseases.

Antiviral Immunity Research

TBK1 and IKKε are central kinases in the innate immune pathways that detect and respond to viral infections. nih.gov They are crucial for the production of type I interferons (IFN-I), a family of cytokines that establish an antiviral state in host cells. nih.govnih.gov

Host Defense Mechanisms Against Viral Infections (e.g., VSV, ALV-J)

Preclinical studies have highlighted the importance of TBK1 in defending against a range of viruses. In the case of Vesicular Stomatitis Virus (VSV), a model RNA virus, infection triggers the activation of TBK1 and IKKε. nih.govnih.gov This activation is a critical step in initiating the host's antiviral response. nih.govnih.gov The intracellular formation of the viral ribonucleoprotein (RNP) complex during replication is a key signal that activates TBK1. nih.govnih.gov In cells deficient in TBK1, the activation of interferon regulatory factors (IRFs), which are essential for IFN-I production, is significantly reduced. nih.gov

Research in avian models has also demonstrated the role of TBK1 in antiviral immunity. In chickens infected with Avian Leukosis Virus subgroup J (ALV-J), the expression of TBK1 was significantly upregulated in immune tissues. researchgate.net This upregulation correlated with an increase in the expression of IRF3 and IFN-β, indicating that TBK1 is a key component of the antiviral response to ALV-J in this species. researchgate.net Furthermore, a study on Duck Enteritis Virus (DEV) showed that TBK1 expression was induced by the infection, and overexpression of TBK1 inhibited viral replication. nih.gov The TBK1 inhibitor Amlexanox was shown to down-regulate the expression of IFN-β and IRF3 in this model. nih.gov

These findings underscore the conserved and critical role of the TBK1/IKKε pathway in the host defense against diverse viral pathogens.

Regulation of Type I IFN Production in Viral Responses